Vanillactic acid

Catalog No.
S569417
CAS No.
2475-56-1
M.F
C10H12O5
M. Wt
212.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Vanillactic acid

CAS Number

2475-56-1

Product Name

Vanillactic acid

IUPAC Name

2-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propanoic acid

Molecular Formula

C10H12O5

Molecular Weight

212.2 g/mol

InChI

InChI=1S/C10H12O5/c1-15-9-5-6(2-3-7(9)11)4-8(12)10(13)14/h2-3,5,8,11-12H,4H2,1H3,(H,13,14)

InChI Key

SVYIZYRTOYHQRE-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)CC(C(=O)O)O)O

Synonyms

α,4-Dihydroxy-3-methoxy-benzenepropanoic Acid;3-(4-Hydroxy-3-methoxyphenyl)-lactic Acid; 2-Hydroxy-3-guaiacylpropanoic Acid; 3-(3-Methoxy-4-hydroxyphenyl)lactic Acid; 3-(4-Hydroxy-3-methoxyphenyl)lactic Acid; 3-Methoxy-4-hydroxyphenyllactic Acid; VL

Canonical SMILES

COC1=C(C=CC(=C1)CC(C(=O)O)O)O

The exact mass of the compound Vanillactic acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Phenylacetates - Supplementary Records. It belongs to the ontological category of 2-oxo monocarboxylic acid in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Vanillactic acid (VLA) is a phenylpropanoic acid derivative functioning as a critical catecholamine metabolite and a bio-based aromatic precursor. In clinical and analytical settings, it is primarily procured as a high-purity reference standard for mass spectrometry (LC-MS/GC-MS) to diagnose primary neurotransmitter defects and stratify neuroblastoma risk. Structurally, it features both a phenolic hydroxyl group and an alpha-hydroxy acid moiety, distinguishing it from simpler organic acids and enabling its secondary use as a functionalized monomer in the synthesis of specialty bio-based polyesters[1].

In clinical assay development, substituting vanillactic acid with downstream catecholamine metabolites like homovanillic acid (HVA) or vanillylmandelic acid (VMA) fundamentally compromises diagnostic accuracy. In metabolic disorders such as Aromatic L-amino acid decarboxylase (AADC) deficiency, the synthesis of dopamine is blocked, causing HVA and VMA levels to collapse. Conversely, vanillactic acid is formed via an alternative metabolic shunt from L-DOPA and actively accumulates. Relying on generic downstream metabolites leads to ambiguous results or false negatives, whereas quantifying the specific accumulation of vanillactic acid provides a direct, positive indicator of the metabolic block, making pure target standards indispensable for assay calibration [1].

Definitive Diagnostic Stratification via VLA/VMA Ratio

In the diagnosis of AADC deficiency, relying on single downstream metabolites is insufficient. Research demonstrates that the VLA/VMA ratio provides a highly specific diagnostic marker. In confirmed AADC deficient patients, the mean VLA/VMA ratio reaches 23.16, compared to a baseline of 0.07 in non-AADC controls. This >300-fold increase allows for definitive, non-invasive urinary screening where conventional single-metabolite assays fail [1].

Evidence DimensionDiagnostic VLA/VMA Ratio
Target Compound DataMean ratio of 23.16 (AADC deficient patients)
Comparator Or BaselineMean ratio of 0.07 (Healthy controls)
Quantified Difference>300-fold elevation in target state
ConditionsUrinary organic acid analysis via liquid-liquid extraction and mass spectrometry

Procuring high-purity vanillactic acid standards is critical for clinical laboratories to accurately calibrate this specific diagnostic ratio and prevent false negatives in neurotransmitter defect screening.

Enhanced Pretreatment Risk Assessment in Neuroblastoma

Conventional neuroblastoma screening relies on HVA and VMA, which can miss up to 10% of cases. A novel scoring system incorporating vanillactic acid and 3-methoxytyramine sulfate (MTS) demonstrates enhanced diagnostic accuracy. The VLA-inclusive model achieved an Area Under the Curve (AUC) of 0.978 for diagnosis, outperforming the conventional HVA/VMA model (AUC 0.964). More importantly, for pretreatment risk assessment (low vs. intermediate/high risk), the VLA model achieved an AUC of 0.871 compared to 0.680 for the conventional baseline[1].

Evidence DimensionDiagnostic Accuracy (AUC) for Risk Stratification
Target Compound DataAUC 0.871 (VLA + MTS model)
Comparator Or BaselineAUC 0.680 (HVA + VMA conventional model)
Quantified Difference+0.191 AUC improvement in risk prediction
ConditionsLC-MS analysis of urinary catecholamine metabolites

Upgrading diagnostic panels to include vanillactic acid significantly improves the detection of high-risk neuroblastomas, driving the need for target reference materials in assay development.

Validated Recovery in Automated Liquid-Liquid Extraction Workflows

For high-throughput clinical workflows, the processability and extraction efficiency of a biomarker are paramount. In miniaturized, automated urinary organic acid extraction protocols using ethyl acetate, vanillactic acid demonstrates excellent recovery and linearity. Across a concentration range of 0 to 300 mg/L, vanillactic acid achieved a correlation coefficient (r) of >0.994, ensuring reliable quantification without the need for sample dilution, whereas other organic acids like malonic acid failed to meet the 0.995 acceptable threshold under identical conditions[1].

Evidence DimensionExtraction Linearity (Correlation Coefficient, r)
Target Compound Datar > 0.994 (Vanillactic acid)
Comparator Or Baseliner < 0.995 (Malonic acid baseline failure)
Quantified DifferenceMaintains high linearity where other short-chain acids fail
ConditionsAutomated liquid-liquid extraction with ethyl acetate followed by GC-MS derivatization

High extraction linearity confirms that vanillactic acid is highly processable in standard automated clinical workflows, minimizing assay optimization time for diagnostic labs.

Development of LC-MS/GC-MS Diagnostic Panels for Neurotransmitter Defects

Utilized as a primary reference standard to calibrate the VLA/VMA ratio, enabling the definitive identification of AADC deficiency where downstream metabolite tracking fails [1].

Advanced Neuroblastoma Screening and Risk Stratification

Integrated into next-generation predictive scoring models to improve the Area Under the Curve (AUC) for detecting high-risk neuroblastomas compared to legacy HVA/VMA assays[2].

Automated Clinical High-Throughput Screening

Employed as a highly recoverable target analyte in miniaturized liquid-liquid extraction workflows, ensuring consistent linearity and reproducibility in automated GC-MS pipelines [3].

Physical Description

Solid

XLogP3

0.1

Other CAS

2475-56-1

Wikipedia

Vanillactic acid

Dates

Last modified: 08-15-2023

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